Indoxacarb

描述

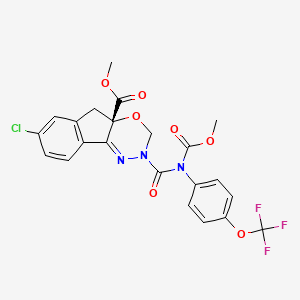

Indoxacarb is an organochlorine insecticide and a methyl ester. It has a role as a voltage-gated sodium channel blocker.

作用机制

Target of Action

Indoxacarb is an innovative sodium ion channel inhibitor . It primarily targets the sodium channels in the nerve cells of insects .

Mode of Action

This compound operates through a unique mechanism of action compared to other insecticides . Upon ingestion by insects, this compound quickly transforms into N-de methoxycarbonyl metabolites . These metabolites exhibit potent insecticidal properties within the fat body, particularly in the midgut . The compound blocks the movements of sodium ions in certain nerve cells, which results in paralysis and death of the affected insects .

Biochemical Pathways

The biochemical pathways affected by this compound involve the sodium ion channels in the nerve cells of insects . The blocking of these channels disrupts the normal functioning of the nervous system, leading to paralysis and eventually death .

Pharmacokinetics

After topical administration, this compound remains mainly on the hair coat and skin of the treated pets . A small amount is also ingested through licking and/or grooming (particularly in cats) . Absorbed this compound is extensively metabolized (>90%) in the liver to inactive metabolites . Excretion is mainly through the liver .

Result of Action

The result of this compound’s action is the paralysis and death of the affected insects . This is due to the disruption of the normal functioning of the nervous system caused by the blocking of sodium ion channels .

Action Environment

This compound is one of the most extensively used oxadiazine insecticides worldwide, but it may exert detrimental effects on ecosystems, population dynamics, and health . It undergoes rapid decomposition in terrestrial environments through microbial degradation . Therefore, environmental factors such as the presence of certain microbes can influence the action, efficacy, and stability of this compound .

生化分析

Biochemical Properties

Indoxacarb interacts with various enzymes and proteins. It is biotransformed to yield the arylamine metabolite 4-trifluoromethoxyaniline . This metabolite, which does not contain a chiral center, was present in the urine and erythrocytes .

Cellular Effects

This compound influences cell function by its ability to effectively oxidize glutathione in erythrocytes in vitro . This oxidation has been implicated as the causative agent responsible for haemolytic effects observed in all repeat-dose studies .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It is administered by gavage at low doses (5 mg/kg bw) and is extensively, albeit slowly, absorbed (69-81%), but at higher doses (150 mg/kg bw) saturation kinetics becomes evident (8-14% absorption) .

Temporal Effects in Laboratory Settings

This compound residues were stable (less than 30% disappearance) during the storage stability study with the storage intervals generally covering the actual duration of sample storage in the supervised trials .

Dosage Effects in Animal Models

The kinetics and metabolism of racemic or enantiomer-enriched this compound appeared to be very similar in rats . There was a considerable difference in the time required to achieve the maximal concentration in blood between the sexes .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with enzymes or cofactors . It is biotransformed to yield the arylamine metabolite 4-trifluoromethoxyaniline .

Transport and Distribution

This compound is transported and distributed within cells and tissues . The N-hydroxy derivative of 4-trifluoromethoxyaniline, while not being detected in excreta or erythrocytes, has been implicated as the causative agent responsible for haemolytic effects observed in all repeat-dose studies because of its ability to effectively oxidize glutathione in erythrocytes in vitro .

生物活性

Indoxacarb is a widely used insecticide belonging to the oxadiazine class, known for its efficacy against various pests in agricultural settings. Its mechanism of action primarily involves the blockage of voltage-gated sodium channels in insects, leading to paralysis and death. This article explores the biological activity of this compound, including its effects on non-target organisms, case studies of poisoning incidents, and ecological implications.

This compound acts as a sodium channel blocker, which disrupts the normal functioning of neuronal signaling in insects. This mechanism leads to hyperexcitation and eventual paralysis. The compound is pro-insecticidal, meaning it requires metabolic activation to convert into its active form, which enhances its selectivity towards target pests while minimizing harm to beneficial insects and mammals.

Ecotoxicological Effects

Recent studies have highlighted the ecotoxicological consequences of this compound exposure on various non-target organisms:

- Snails (Theba pisana) : A study demonstrated significant physiological impacts on snails exposed to this compound. After 28 days, food intake decreased notably at both tested concentrations (0.02 and 0.2 µg/mL), with a marked reduction in growth rates. Biochemical markers such as glutathione levels were consistently lower in treated snails, while activities of detoxification enzymes (catalase, glutathione-S-transferase) were elevated, indicating a stress response .

- Ant Populations (Solenopsis invicta) : Research revealed varying resistance levels among different populations of fire ants exposed to this compound. The GZ-2 population showed a resistance ratio over twofold compared to more susceptible populations, suggesting potential adaptive mechanisms at play .

Case Studies of this compound Poisoning

This compound has been implicated in several poisoning cases that highlight its neurotoxic potential:

- Methemoglobinemia : A reported case involved an 18-year-old male who ingested this compound in a suicide attempt. He presented with symptoms including cyanosis and unconsciousness due to methemoglobinemia. Treatment with methylene blue led to recovery without lasting effects .

- Acute Respiratory Distress Syndrome (ARDS) : Another case study described a 17-year-old male who developed ARDS and seizures after self-poisoning with a pesticide containing this compound. This incident underscores the severe health risks associated with high-level exposure .

Comparative Toxicity Data

Research Findings

Extensive research has been conducted on the biological activity of this compound, revealing both its effectiveness as an insecticide and its potential risks:

- Toxicity Bioassays : Bioassays indicate that this compound's toxicity varies significantly among different insect populations, suggesting genetic factors influencing resistance mechanisms .

- Detoxification Mechanisms : Studies have shown that non-target organisms develop detoxification pathways involving enzymes such as acetylcholinesterase (AChE) and carboxylesterase (CarE), which can mitigate the effects of this compound exposure .

- Environmental Persistence : this compound exhibits a relatively short half-life in environmental settings (1.55 to 2.76 days), but its residues pose risks to soil organisms and may accumulate in food chains if not managed properly .

属性

IUPAC Name |

methyl (4aS)-7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCVPMMZEGZULK-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClF3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032690 | |

| Record name | Indoxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Indoxacarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in n-octanol 14.5 g/L, methanol 103 g/L, acetonitrile 139 g/L, acetone >250 g/kg (all at 25 °C), In water, 0.20 mg/L at 20 °C | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.44 g/cu cm at 20 °C | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.9X10-10 mm Hg at 25 °C | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Indoxacarb inhibits sodium channels and certain subtypes of nicotinic receptors., The effects of the oxadiazine insecticide indoxacarb and its N-decarbomethoxylated metabolite (DCJW) on tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels in rat dorsal ganglion neurons were studied using the whole-cell patch clamp technique. Indoxacarb and DCJW suppressed the peak amplitude of action potentials, and DCJW exhibited a faster time course and higher potency than indoxacarb in the blocking effects. In voltage-clamp experiments, indoxacarb and DCJW suppressed TTX-R sodium currents in a time-dependent manner without a steady-state level of suppression. IC50 values for indoxacarb and DCJW on TTX-R sodium currents were estimated to be 10.7 and 0.8 microM after 25 min of bath application, respectively. DCJW was about 10 times more potent than indoxacarb in blocking TTX-R sodium currents. Although the suppressive effects of indoxacarb were partially reversible after washout with drug-free external solution, no recovery of sodium current was observed in DCJW treated neurons after prolonged washout. In current-voltage relationships, both indoxacarb and DCJW blocked the sodium currents to the same degree in the entire range of membrane potentials. The sodium conductance-voltage curve was not shifted along the voltage axis by indoxacarb and DCJW at 10 microM. In contrast, the steady-state inactivation curves were shifted in the hyperpolarizing direction by indoxacarb as well as by DCJW. Based on these results, it was concluded that indoxacarb and DCJW potently blocked the TTX-R sodium channel in rat DRG neurons with hyperpolarizing shifts of the steady-state inactivation curves, suggesting preferential association of the insecticides to the inactivated state of sodium channels. The small structural variation between indoxacarb and DCJW resulted in clear differences in potency for blocking sodium channels and reversibility after washout. | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

173584-44-6 | |

| Record name | Indoxacarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173584-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxacarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173584446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylic acid, 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, methyl ester, (4aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOXACARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52H0D26MWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

88.1 °C | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。